molecular formula C14H28Cl2N2 B1445505 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride CAS No. 401613-28-3

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride

Cat. No. B1445505
M. Wt: 295.3 g/mol
InChI Key: BXWZHAXVACFWIR-JNXPPIHMSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties such as density, boiling point, melting point, and flash point of this compound are not available in the search results .

Scientific Research Applications

  • Organic Synthesis Applications :

    • The compound serves as an intermediate in organic synthesis processes, including nucleophile-promoted alkyne-iminium ion cyclizations and microwave-assisted syntheses. These methods are used to create various chemical structures, potentially contributing to the development of new compounds with unique properties (Arnold et al., 2003), (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Pharmacokinetics and Drug Development :

    • It plays a role in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, showing how such compounds are metabolized and cleared in the body. This is crucial for developing new cancer treatments (Teffera et al., 2013).
  • Antibacterial Activity :

    • Derivatives of this compound have been shown to exhibit antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Conformational Analysis and Structural Studies :

    • The compound has been used in studies focused on conformational analysis and crystal structure determination, aiding in understanding molecular shapes and interactions, which is important in drug design (Ribet et al., 2005).
  • Chemical Activation and Reactions :

    • Its derivatives have been investigated for their ability to undergo chemical reactions such as hydroamination and cyclization. These studies contribute to the broader knowledge of chemical reaction mechanisms and synthetic methodologies (Müller, Lercher, & Van Nhu, 2003).
  • Cytotoxicity and Anticancer Potential :

    • Some derivatives of this compound exhibit significant cytotoxicity against cancer cells, indicating their potential as anticancer agents. This is a promising area for future drug development (Gul et al., 2005).

Future Directions

Piperidine derivatives, including “[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and potentially lead to new discoveries and applications.

properties

IUPAC Name

1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H/b13-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWZHAXVACFWIR-JNXPPIHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
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[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
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[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
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[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
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[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
Reactant of Route 6
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride

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